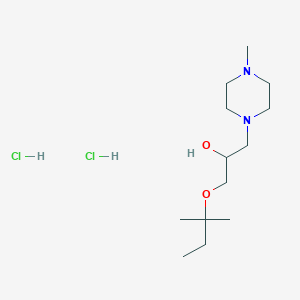
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride, also known as MPDL3280A, is a small molecule drug that has been developed for the treatment of cancer. This drug is an immune checkpoint inhibitor that targets the programmed death-ligand 1 (PD-L1) protein. PD-L1 is a protein that is expressed on the surface of cancer cells and is responsible for suppressing the immune system's ability to attack the cancer cells. MPDL3280A works by blocking the interaction between PD-L1 and its receptor, programmed death-1 (PD-1), which allows the immune system to recognize and attack cancer cells.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride involves blocking the interaction between PD-L1 and PD-1, which allows the immune system to recognize and attack cancer cells. PD-L1 is expressed on the surface of cancer cells and interacts with PD-1 on the surface of T cells, which results in the suppression of the immune response. By blocking this interaction, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride enhances the immune response against cancer cells.
Biochemical and Physiological Effects
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been shown to have several biochemical and physiological effects. In preclinical studies, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been shown to increase the infiltration of T cells into tumors, reduce the levels of regulatory T cells, and increase the production of cytokines. In clinical trials, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been shown to induce tumor regression, increase progression-free survival, and improve overall survival in patients with various types of cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride in lab experiments include its high specificity and selectivity for PD-L1, as well as its ability to enhance the immune response against cancer cells. However, the limitations of using 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride in lab experiments include its high cost and the need for specialized equipment and expertise.
Future Directions
There are several future directions for the development of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride and other immune checkpoint inhibitors. These include the identification of biomarkers that can predict response to treatment, the development of combination therapies that can enhance the efficacy of immune checkpoint inhibitors, and the investigation of the potential use of immune checkpoint inhibitors in other diseases, such as autoimmune disorders.
Conclusion
In conclusion, 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a promising drug for the treatment of cancer that works by blocking the interaction between PD-L1 and PD-1, which allows the immune system to recognize and attack cancer cells. 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been extensively studied in preclinical and clinical trials and has shown significant antitumor activity and good tolerability. The future directions for the development of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride and other immune checkpoint inhibitors include the identification of biomarkers, the development of combination therapies, and the investigation of other potential uses.
Synthesis Methods
The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride involves several steps, including the preparation of the starting materials, the formation of the piperazine ring, and the introduction of the tert-pentyloxy group. The final product is obtained as a dihydrochloride salt. The synthesis of 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been described in detail in several research articles.
Scientific Research Applications
1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, bladder cancer, and melanoma. The results of these studies have shown that 1-(4-Methylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a promising drug for the treatment of cancer, as it has demonstrated significant antitumor activity and has shown to be well-tolerated by patients.
properties
IUPAC Name |
1-(2-methylbutan-2-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2.2ClH/c1-5-13(2,3)17-11-12(16)10-15-8-6-14(4)7-9-15;;/h12,16H,5-11H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHMHOFHMDWQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCC(CN1CCN(CC1)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate](/img/structure/B2754056.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2754057.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2754058.png)
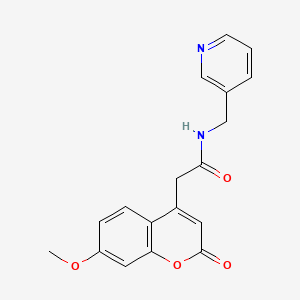
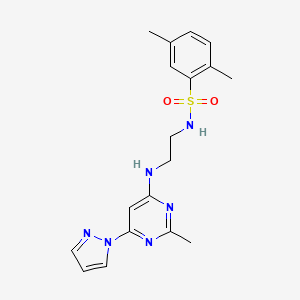
![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2754065.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2754068.png)

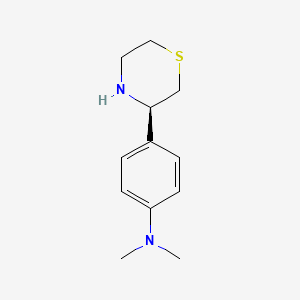
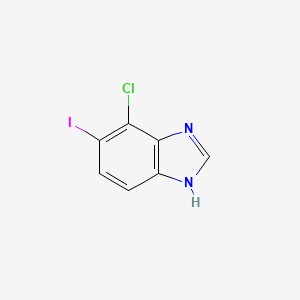
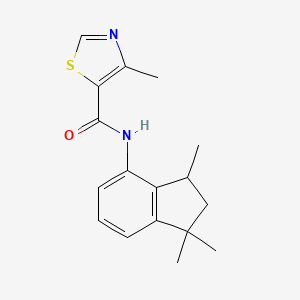
![N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2754076.png)
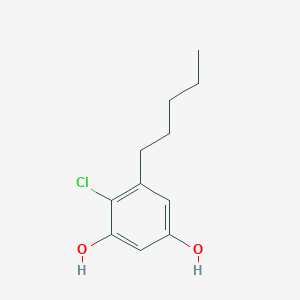
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride](/img/structure/B2754078.png)